molecular formula C18H12N2O3 B15385088 4-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzoate CAS No. 340991-41-5

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzoate

Cat. No.: B15385088
CAS No.: 340991-41-5
M. Wt: 304.3 g/mol
InChI Key: VEEXKOCWPOLBFF-UHFFFAOYSA-N
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Description

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzoate is a useful research compound. Its molecular formula is C18H12N2O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Biological Activity

4-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzoate (C18H12N2O3) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of compounds known as benzoates, characterized by the presence of a benzoate group attached to a methoxyphenyl ring and a dicyanoethenyl moiety. The structural formula can be represented as follows:

  • Molecular Formula : C18H12N2O3
  • Molecular Weight : 304.30 g/mol
  • CAS Number : 23884348
PropertyValue
Molecular Weight304.30 g/mol
LogP4.23
Polar Surface Area35.53 Ų
Solubility4.07e-03 g/L

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : It has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : In vitro studies indicate potential effectiveness against certain bacterial strains.
  • Anticancer Potential : Early research suggests that it may inhibit tumor cell proliferation through apoptosis induction.

Case Studies

  • Antioxidant Activity Evaluation
    • A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration, supporting its potential as a natural antioxidant agent.
  • Antimicrobial Efficacy
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits dose-dependent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity
    • A study focusing on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in reduced cell viability and increased markers of apoptosis (caspase activation).

Table 2: Biological Activity Summary

Activity TypeResultReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cell lines

Safety and Toxicity

While initial findings are promising, comprehensive toxicity assessments are essential for evaluating the safety profile of this compound. Current data suggest low toxicity levels; however, further studies are required to establish safe dosage ranges and potential side effects.

Properties

CAS No.

340991-41-5

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

[4-(2,2-dicyanoethenyl)-2-methoxyphenyl] benzoate

InChI

InChI=1S/C18H12N2O3/c1-22-17-10-13(9-14(11-19)12-20)7-8-16(17)23-18(21)15-5-3-2-4-6-15/h2-10H,1H3

InChI Key

VEEXKOCWPOLBFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.